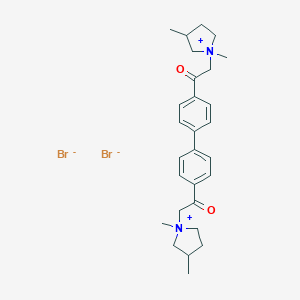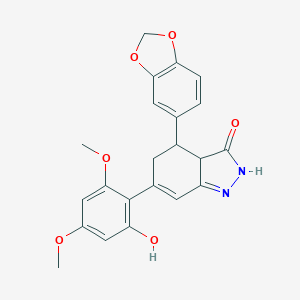![molecular formula C11H13NO B054054 Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) CAS No. 121676-06-0](/img/structure/B54054.png)
Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) is a cyclic organic compound that contains a nitrogen atom and a three-membered ring. It is an important intermediate in organic synthesis and has been widely used in scientific research due to its unique properties.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI).
Mecanismo De Acción
The mechanism of action of Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) is not well understood. However, it is believed that the nitrogen atom in the aziridine ring can act as a nucleophile and react with electrophiles such as carbonyl groups and halogens. The three-membered ring in Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) can also undergo ring-opening reactions to form new compounds.
Biochemical and Physiological Effects:
Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxic activity against cancer cells. Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) can also form covalent adducts with biomolecules such as DNA and proteins, which may affect their function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) can also be used as a versatile intermediate in organic synthesis and can be modified to form various compounds. However, the toxicity of Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) may limit its use in certain experiments, and caution should be taken when handling this compound.
Direcciones Futuras
There are several future directions for the research of Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI). One direction is to study the mechanism of action of this compound in more detail to better understand its reactivity and potential applications. Another direction is to explore the use of Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) in the modification of biomolecules such as proteins and nucleic acids. Additionally, the cytotoxic activity of Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) against cancer cells could be further investigated for potential therapeutic applications.
Conclusion:
In conclusion, Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) is an important intermediate in organic synthesis that has been widely used in scientific research. Its unique properties make it a versatile compound that can be used in various applications. However, further research is needed to fully understand the mechanism of action and potential applications of Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI).
Métodos De Síntesis
Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) can be synthesized through a variety of methods. One common method involves the reaction of cyclopropylcarbonyl chloride with methylamine in the presence of a base such as triethylamine. Another method involves the reaction of cyclopropanecarboxylic acid with methylamine in the presence of a dehydrating agent such as thionyl chloride. The yield of Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) has been widely used in scientific research as a versatile intermediate in organic synthesis. It can be used as a building block for the synthesis of various compounds such as amino acids, peptides, and natural products. Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) can also be used as a reagent in the modification of biomolecules such as proteins and nucleic acids.
Propiedades
Número CAS |
121676-06-0 |
|---|---|
Nombre del producto |
Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) |
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
aziridin-1-yl-(5-methyl-1-tetracyclo[3.2.0.02,7.04,6]heptanyl)methanone |
InChI |
InChI=1S/C11H13NO/c1-10-5-4-6-8(7(5)10)11(6,10)9(13)12-2-3-12/h5-8H,2-4H2,1H3 |
Clave InChI |
LODQAWYBKQFHIE-UHFFFAOYSA-N |
SMILES |
CC12C3C1C4C2(C4C3)C(=O)N5CC5 |
SMILES canónico |
CC12C3C1C4C2(C4C3)C(=O)N5CC5 |
Sinónimos |
Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





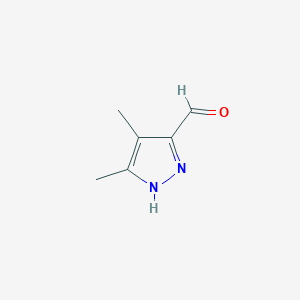
![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B53977.png)

![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B53979.png)
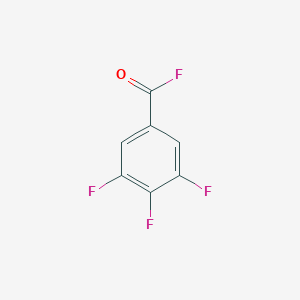
![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B53983.png)

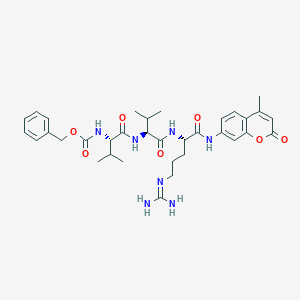
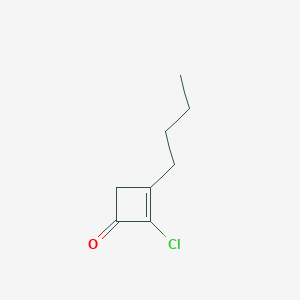
![Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B53995.png)
